molecular formula C13H13N3O2S B3809340 1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

Cat. No.: B3809340
M. Wt: 275.33 g/mol
InChI Key: QPOQQPNUNLKSJC-UHFFFAOYSA-N
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Description

The compound “1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone” is a complex organic molecule that contains several interesting functional groups. These include a cyclopropyl group, a thiophene ring, an oxadiazole ring, and a pyrrolidinone ring . Each of these functional groups contributes to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several rings and functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The thiophene and oxadiazole rings are heterocyclic rings containing sulfur and nitrogen, respectively. The pyrrolidinone ring is a five-membered ring containing a carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the electron-rich thiophene ring might undergo electrophilic aromatic substitution. The oxadiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl group in the pyrrolidinone ring could enhance the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is a drug, it might interact with biological targets such as proteins or enzymes. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

As with any chemical compound, handling “1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound could involve exploring its potential applications, for example in pharmaceuticals or materials science. Further studies could also aim to optimize its synthesis or to investigate its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-cyclopropyl-4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-11-5-9(6-16(11)10-1-2-10)13-14-12(15-18-13)8-3-4-19-7-8/h3-4,7,9-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOQQPNUNLKSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
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1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
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1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
Reactant of Route 4
1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
Reactant of Route 5
1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
Reactant of Route 6
1-cyclopropyl-4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

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